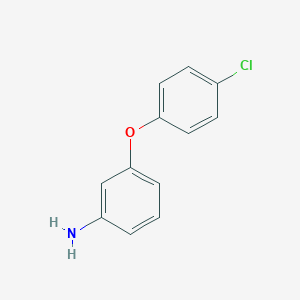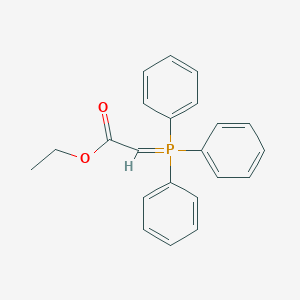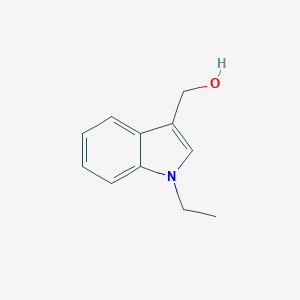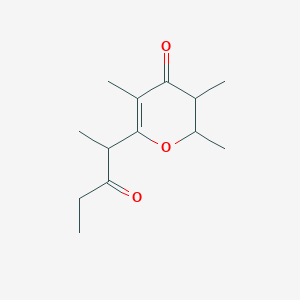
Stegobinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stegobinone is a natural compound that belongs to the family of p-quinones. It was first isolated from the leaves of the American plant, Stegnosperma halimifolium, in 1998. Since then, this compound has gained much attention due to its potent insecticidal activity against several agricultural pests. Stegobinone has been shown to be effective against insects such as the Colorado potato beetle, the western corn rootworm, and the cabbage looper.
Mécanisme D'action
Stegobinone acts as an antifeedant, meaning it disrupts the feeding behavior of insects. It works by inhibiting the activity of the enzyme, acetylcholinesterase, which is involved in the digestion of food. This results in the accumulation of toxic levels of undigested food in the insect's gut, leading to starvation and death.
Biochemical and Physiological Effects
Stegobinone has been shown to have no toxic effects on non-target organisms such as honeybees and ladybugs. It is also non-toxic to mammals, making it a safe alternative to conventional insecticides. However, it has been shown to have some phytotoxicity, meaning it can cause damage to plants at high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
Stegobinone has several advantages over conventional insecticides. It is effective at low concentrations, has a low toxicity to non-target organisms, and has a unique mode of action. However, it has some limitations for lab experiments. It is difficult to obtain in large quantities, and its synthesis involves the use of hazardous chemicals. Additionally, its effectiveness can be affected by environmental factors such as temperature and humidity.
Orientations Futures
Stegobinone has several potential applications in agriculture and pest control. Future research should focus on developing more efficient synthesis methods and improving the stability and effectiveness of stegobinone. Additionally, research should be conducted to determine the potential of stegobinone for use in integrated pest management strategies. Finally, the potential for stegobinone to be used as a natural insecticide in organic agriculture should be explored.
Conclusion
Stegobinone is a promising natural insecticide that has shown great potential for use in agriculture and pest control. Its unique mode of action and low toxicity to non-target organisms make it an attractive alternative to conventional insecticides. Further research is needed to fully understand the potential of stegobinone and to develop more efficient methods for its synthesis and application.
Méthodes De Synthèse
Stegobinone can be synthesized from the natural precursor, stegobinol, which is found in the leaves of Stegnosperma halimifolium. The synthesis involves a series of chemical reactions that convert stegobinol to stegobinone. The process involves the use of reagents such as iodine, potassium hydroxide, and acetic anhydride. The yield of stegobinone is approximately 70%.
Applications De Recherche Scientifique
Stegobinone has been extensively studied for its insecticidal activity. It has been shown to be effective against several agricultural pests, and its mode of action is different from conventional insecticides. Stegobinone targets the feeding behavior of insects and disrupts their ability to digest food. This makes it an attractive alternative to conventional insecticides, which often have negative impacts on the environment and human health.
Propriétés
Numéro CAS |
110996-50-4 |
|---|---|
Nom du produit |
Stegobinone |
Formule moléculaire |
C13H20O3 |
Poids moléculaire |
224.3 g/mol |
Nom IUPAC |
2,3,5-trimethyl-6-(3-oxopentan-2-yl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C13H20O3/c1-6-11(14)8(3)13-9(4)12(15)7(2)10(5)16-13/h7-8,10H,6H2,1-5H3 |
Clé InChI |
AZAKUWBBRWFVEW-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(C)C1=C(C(=O)C(C(O1)C)C)C |
SMILES canonique |
CCC(=O)C(C)C1=C(C(=O)C(C(O1)C)C)C |
Synonymes |
stegobinone stegobinone, (2S-(2alpha,3alpha,6(S*)))-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



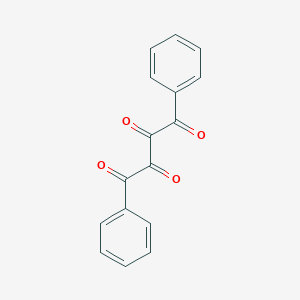
![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)
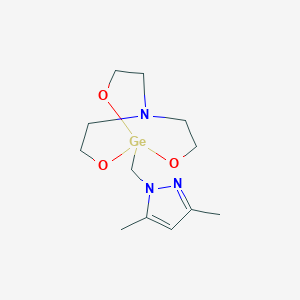
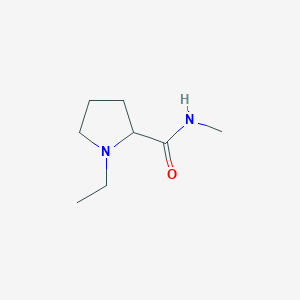
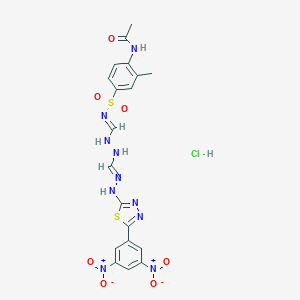
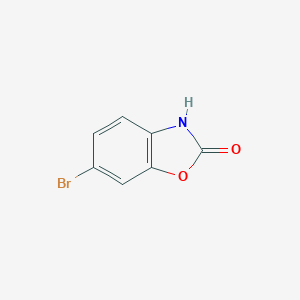

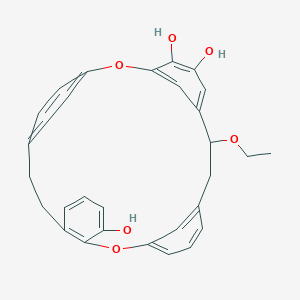
![1H,4H,5H,8H-2,3a,4a,6,7a,8a-Hexaazacyclopenta[def]fluorene-4,8-dione, hexahydro-2,6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B24858.png)
